Methyl 2-{2-[2-(4-methoxyphenoxy)ethylthio]benzimidazolyl}acetate
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Overview
Description
Methyl 2-{2-[2-(4-methoxyphenoxy)ethylthio]benzimidazolyl}acetate is an organic compound that belongs to the benzimidazole class Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{2-[2-(4-methoxyphenoxy)ethylthio]benzimidazolyl}acetate typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the benzimidazole derivative with 2-(4-methoxyphenoxy)ethylthiol in the presence of a base such as sodium hydride.
Esterification: The final step involves esterification of the resulting compound with methyl chloroacetate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{2-[2-(4-methoxyphenoxy)ethylthio]benzimidazolyl}acetate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its benzimidazole core, which is known for various pharmacological activities.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2-{2-[2-(4-methoxyphenoxy)ethylthio]benzimidazolyl}acetate is not fully understood but is believed to involve interactions with specific molecular targets. The benzimidazole core can interact with enzymes and receptors, potentially inhibiting their activity. The thioether and methoxyphenoxy groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{2-[2-(4-ethylphenoxy)ethylthio]benzimidazolyl}acetate
- Methyl 2-{2-[2-(3-methoxyphenoxy)ethylthio]benzimidazolyl}acetate
Uniqueness
Methyl 2-{2-[2-(4-methoxyphenoxy)ethylthio]benzimidazolyl}acetate is unique due to its specific substituents, which may confer distinct biological activities and chemical reactivity compared to similar compounds. The presence of the methoxyphenoxy group can influence its solubility, stability, and interaction with biological targets.
Properties
IUPAC Name |
methyl 2-[2-[2-(4-methoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-23-14-7-9-15(10-8-14)25-11-12-26-19-20-16-5-3-4-6-17(16)21(19)13-18(22)24-2/h3-10H,11-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUOUQDOTFZHMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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